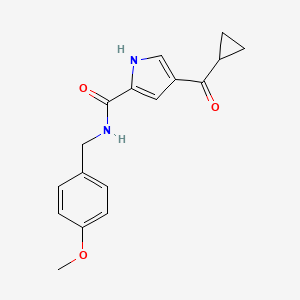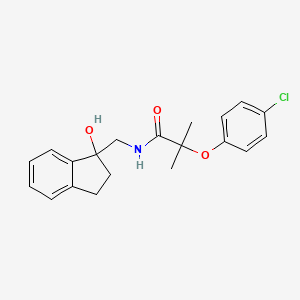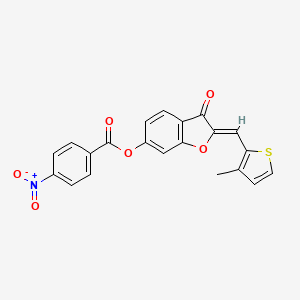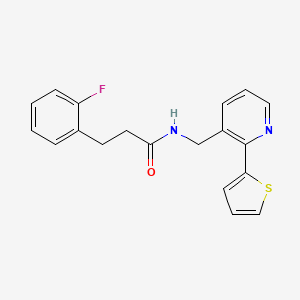
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Synthesis and Structural Insights
The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have been explored in various scientific research applications, demonstrating their utility in synthesizing novel compounds with potential biological activities. The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives illustrates the application of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in generating new molecular structures. This process involves an innovative cyclopropanation that results in doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, revealing a new method for creating fused tetracyclic hydantoin derivatives with unique heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Anticancer Potential
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the role of tetrahydroisoquinoline derivatives in pharmaceutical development. These compounds, due to their presence in both natural and synthetic biologically active molecules, serve as promising candidates for potential pharmaceutical agents, displaying a range of biological properties including antitumor and antimicrobial activities. This research supports the exploration of novel and safer anticancer drugs, highlighting the importance of modifications on the phenyl ring to introduce groups with varied electronic, steric, and lipophilic properties (Redda, Gangapuram, & Ardley, 2010).
Improved Synthesis Processes
The development of an improved synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide showcases the application of this compound derivatives in optimizing commercial production processes. This research presents a cost-effective and commercially friendly process for large-scale operations, emphasizing the importance of efficient synthesis methodologies in the pharmaceutical industry (Mao et al., 2012).
Antibacterial Activity
The synthesis and characterization of novel derivatives containing the quinoline linkage, specifically aimed at developing potent antibacterial agents, highlight the compound's relevance in addressing microbial resistance. These studies underline the significance of structural modifications and the exploration of novel heterocycles to enhance antibacterial efficacy against a broad spectrum of microorganisms (Bhoi et al., 2015).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVXCRAMVJTLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)


![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)


![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)


